(2-Sec-butoxyphenyl)amine

Description

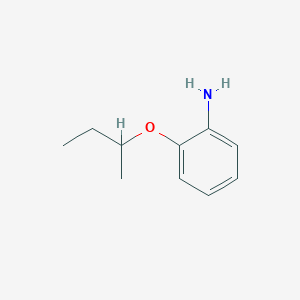

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZXAYXEUNBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563756 | |

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-53-6 | |

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidation of 2 Sec Butoxyphenyl Amine Transformations

Fundamental Reaction Pathways of Primary Aromatic Amines

The chemical behavior of primary aromatic amines is largely governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic π-system. These electrons can function as a base or a nucleophile, leading to reactions at the nitrogen center. studymind.co.uk Simultaneously, this lone pair delocalizes into the benzene (B151609) ring, increasing its electron density and activating it toward attack by electrophiles. chemistrysteps.com

The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com This is due to the delocalization of the nitrogen's lone pair of electrons into the ring, which stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the attack occurs at the ortho or para positions. chemistrysteps.com Similarly, the sec-butoxy group (-O-CH(CH3)CH2CH3) is also an activating, ortho-, para-directing group because the oxygen atom's lone pairs can also donate electron density to the ring through resonance. wikipedia.org

In (2-Sec-butoxyphenyl)amine, the directing effects of both the amino and sec-butoxy groups must be considered. The amino group at position C1 directs electrophiles to C4 (para) and C6 (ortho). The sec-butoxy group at C2 directs to C3 (ortho) and C5 (para). However, the amino group is generally a stronger activating group than an alkoxy group. A significant factor in this specific molecule is sterics; the bulky sec-butoxy group at the C2 position will sterically hinder electrophilic attack at the adjacent C6 position. wikipedia.org Consequently, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating amino group and sterically accessible.

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Site for this compound |

| -NH₂ (Amino) | C1 | Strong Activator (+M > -I) | Ortho, Para | C4 (Para), C6 (Ortho) |

| -O-sec-butyl (Sec-Butoxy) | C2 | Activator (+M > -I) | Ortho, Para | C3 (Ortho), C5 (Para) |

| Combined Effect | C4 (Para to -NH₂, sterically favored) |

The lone pair on the nitrogen atom of the primary amine makes it nucleophilic and basic, allowing for a variety of transformations directly involving the -NH2 group. studymind.co.uk

N-Alkylation is the introduction of an alkyl group onto the nitrogen atom. The reaction of primary aromatic amines with alkyl halides can be complicated by overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to mixtures of secondary and tertiary amines. koreascience.kr Modern methods offer greater selectivity. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as a ruthenium complex. nih.govrsc.org This process is atom-efficient, producing water as the only byproduct. sioc-journal.cn

| Aromatic Amine | Alcohol | Catalyst (mol%) | Conditions | Product | Yield (%) | Ref |

| p-Anisidine | Benzyl alcohol | [Ru]-3 (2) | Toluene, 24h | N-benzyl p-anisidine | 85 | nih.gov |

| p-Anisidine | Amyl alcohol | [Ru]-3 (2) | Toluene, 24h | N-pentyl p-anisidine | High | nih.gov |

| Aniline (B41778) | Pentan-1-ol | [Ru]-3 (2) | Toluene, 24h | N-pentylaniline | 71 | nih.gov |

| 4-Methylaniline | Pentan-1-ol | [Ru]-3 (2) | Toluene, 24h | N-pentyl-4-methylaniline | 62 | nih.gov |

N-Acylation is a fundamental reaction where an acyl group (R-C=O) is added to the amine. orientjchem.org This is commonly achieved using acyl chlorides or acid anhydrides and is often used to protect the amine group during a multi-step synthesis. orientjchem.orgsundarbanmahavidyalaya.in The resulting amide is significantly less basic and less activating towards the aromatic ring. sundarbanmahavidyalaya.in Efficient and environmentally friendly procedures have been developed that can be performed under catalyst-free conditions or in water. orientjchem.orgmdpi.com

| Amine | Acylating Agent | Conditions | Product | Yield (%) | Ref |

| Aniline | Acetic Anhydride | Solvent-free, 5 min | Acetanilide | 90 | orientjchem.org |

| p-Toluidine | Acetic Anhydride | Solvent-free, 5 min | N-p-tolylacetamide | 92 | orientjchem.org |

| p-Nitroaniline | Acetic Anhydride | Solvent-free, 8 min | N-(4-nitrophenyl)acetamide | 91 | orientjchem.org |

| p-Chloroaniline | Acetic Anhydride | Solvent-free, 10 min | N-(4-chlorophenyl)acetamide | 85 | orientjchem.org |

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically reversible and acid-catalyzed.

A key transformation in this category is the Mannich reaction , a three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. adichemistry.comddugu.ac.in The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde. nrochemistry.com This ion is then attacked by the enol form of the second carbonyl compound to yield a β-amino-carbonyl product, known as a Mannich base. adichemistry.com While highly versatile, some reports indicate that aromatic amines can be less reactive than their aliphatic counterparts in the classic Mannich reaction. nrochemistry.com However, variations using aromatic amines have been successfully developed. jlu.edu.cnresearchgate.net

| Ketone Component | Aldehyde Component | Amine Component | Product Type | Ref |

| Acetophenone | Formaldehyde | Dimethylamine HCl | β-aminoketone | adichemistry.com |

| 4-Methylacetophenone | Benzaldehyde | Aniline | 1-(4-methylphenyl)-3-phenyl-3-phenylamino-1-propanone | jlu.edu.cn |

| Aromatic Ketone | Aromatic Aldehyde | o-Substituted Aromatic Amine | β-aminoketone | researchgate.net |

| Pyrrole | Formaldehyde | Dimethylamine | (Dimethylaminomethyl)pyrrole | adichemistry.com |

The diazo transfer reaction is a method for converting a primary amine into an azide (B81097). organic-chemistry.org This transformation is valuable as azides are versatile functional groups in organic synthesis. The reaction is typically carried out using a diazo-transfer agent, such as triflyl azide (TfN₃) or, more commonly today, safer alternatives like imidazole-1-sulfonyl azide (ISA) salts. organic-chemistry.orgresearchgate.net The reaction is effective for both aliphatic and aromatic primary amines and can be performed under mild conditions, often with a copper catalyst. nih.gov

| Amine Substrate | Diazo-Transfer Reagent | Catalyst | Conversion | Ref |

| DNA-tagged 4-aminobenzoic acid | ISA·H₂SO₄ | CuSO₄ | 99% | nih.gov |

| DNA-tagged 6-aminohexanoic acid | ISA·H₂SO₄ | CuSO₄ | 100% | nih.gov |

| Various aromatic amines | tert-butyl nitrite (B80452), azidotrimethylsilane | None mentioned | Excellent yields | organic-chemistry.org |

| Primary amines | Imidazole-1-sulfonyl azide HCl | None mentioned | High conversion | organic-chemistry.org |

The reaction of primary aromatic amines with nitrous acid (HNO₂) is a cornerstone of aromatic chemistry. Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like HCl at low temperatures (0–10 °C). chemistrysteps.commsu.edu

Under these conditions, primary aromatic amines are converted into relatively stable arenediazonium salts (Ar-N₂⁺X⁻). msu.edu This process is known as diazotization. chemistrysteps.com The stability of arenediazonium salts contrasts sharply with that of their aliphatic counterparts, which are highly unstable and decompose rapidly. chemistrysteps.commasterorganicchemistry.com The enhanced stability is attributed to the strength of the C-N bond and the high energy of the potential aryl carbocation that would form upon loss of N₂ gas. libretexts.org These diazonium salts are exceptionally useful synthetic intermediates that can be converted into a wide array of functional groups. masterorganicchemistry.com

| Amine Type | Reagent | Conditions | Primary Product | Observable Features | Ref |

| Primary Aromatic | NaNO₂, aq. HCl | 0-10 °C | Arenediazonium Salt (Ar-N₂⁺) | Clear solution, stable for a short time | chemistrysteps.commsu.edu |

| Primary Aliphatic | NaNO₂, aq. HCl | Cold | Mixture of alcohols, alkenes | Vigorous evolution of N₂ gas | chemistrysteps.com |

| Secondary (Aromatic/Aliphatic) | NaNO₂, aq. HCl | Cold | N-Nitrosamine (R₂N-N=O) | Insoluble yellow oil or solid | chemistrysteps.comlibretexts.org |

| Tertiary Aliphatic | NaNO₂, aq. HCl | Cold | Ammonium (B1175870) Salt (R₃NH⁺) | Clear solution, no reaction | chemistrysteps.comlibretexts.org |

| Tertiary Aromatic | NaNO₂, aq. HCl | Cold | C-Nitroso Aromatic Compound | Ring substitution (para) | sundarbanmahavidyalaya.inmsu.edu |

Amine Functional Group Transformations

Oxidation Reactions of Aromatic Amines

The oxidation of aromatic amines, such as this compound, can lead to a variety of products depending on the oxidizing agent and reaction conditions. The nitrogen atom in aromatic amines has a range of oxidation states, and reactions can target either the nitrogen or the activated aromatic ring. libretexts.org Typical oxidizing agents like hydrogen peroxide or peroxycarboxylic acids can donate an oxygen atom to the nitrogen, potentially forming hydroxylamines (azanols), nitroso compounds, or nitro compounds. libretexts.org The specific outcome is often influenced by factors such as temperature and pH. libretexts.org

In other pathways, oxidation can lead to the formation of quinone derivatives. Oxidizing agents that function by abstracting a hydrogen atom or hydride ion can result in more complex reactions, often yielding highly colored polymeric materials. libretexts.org The oxidative behavior of substituted diarylamines, for instance, is highly sensitive to the nature of the substituents and the oxidant used, which can lead to products like diarylnitroxides or N,N-diarylbenzidines. researchgate.net

A relevant study on the oxidation of 2-(2-alkoxyphenyl)-1H-imidazolines to their corresponding imidazole (B134444) derivatives provides specific insights into the reactivity of a closely related sec-butoxy-substituted system. The research involved the synthesis of 2-(2-sec-butoxyphenyl)-1H-imidazoline and its subsequent aromatization using various oxidizing agents. The effectiveness of these agents varied, highlighting the nuanced reactivity imparted by the substituent and the heterocyclic system. core.ac.uk

The data indicates that catalytic dehydrogenation using Palladium on carbon (Pd/C) provided the highest yield for this specific transformation, demonstrating a successful oxidation pathway. core.ac.uk

Stereochemical and Electronic Effects of the sec-Butoxy Substituent on Reactivity

The sec-butoxy group, a key feature of this compound, exerts significant control over the molecule's reactivity through a combination of steric and electronic effects.

Steric Hindrance and its Impact on Reaction Stereoselectivity

The sec-butoxy group is sterically bulky due to its branched alkyl chain. solubilityofthings.com When positioned on an aromatic ring, this bulkiness creates steric hindrance, which can impede the approach of reagents to nearby positions. scbt.com In this compound, the sec-butoxy group is at the ortho-position relative to the amine. This arrangement significantly shields the amine group and the C6 position of the aromatic ring.

This steric congestion can influence reaction outcomes in several ways:

Reduced Reaction Rates: Reactions involving nucleophilic attack on the amine or electrophilic attack at the adjacent ring carbon may be slowed compared to less hindered analogues.

Regioselectivity: In electrophilic aromatic substitution reactions, the steric bulk of the ortho-sec-butoxy group can disfavor substitution at the C6 position, potentially leading to higher selectivity for substitution at the less hindered para-position (C4) relative to the amine.

Stereoselectivity: The chiral center within the sec-butoxy group ((R)- and (S)-enantiomers) can create a chiral environment around the reactive sites. This can influence the stereochemical outcome of reactions, particularly in cases where new stereocenters are formed, although this effect is often more pronounced in asymmetric synthesis with chiral catalysts.

Inductive and Resonance Effects on Amine Nucleophilicity and Basicity

The electronic nature of both the amino (-NH₂) and sec-butoxy (-O-sec-Bu) groups plays a critical role in the reactivity of the molecule. Both are considered activating groups in electrophilic aromatic substitution because they donate electron density to the aromatic ring, making it more nucleophilic. minia.edu.egnumberanalytics.com

Inductive Effect (-I): The oxygen and nitrogen atoms are more electronegative than carbon, so they withdraw electron density from the aromatic ring through the sigma bond framework. minia.edu.egchemistrysteps.com

This increased electron density makes the aromatic ring a better nucleophile for electrophilic attack. However, the delocalization of the nitrogen's lone pair into the ring reduces its availability to accept a proton. Consequently, aromatic amines like this compound are significantly less basic than their aliphatic counterparts, where no such resonance delocalization occurs. smartstartinstitute.com

In-depth Mechanistic Investigations of this compound Reactions

Understanding the precise pathways of reactions involving this compound requires a combination of computational modeling and the study of fundamental reaction steps like nucleophilic attack.

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on this compound are not widely published, methods like Density Functional Theory (DFT) are powerful tools for investigating the reactivity of related aromatic amines. ijrpr.comuit.no Such studies provide deep insights into reaction mechanisms, electron distribution, and the energetics of transition states. rsc.org

For a molecule like this compound, computational chemistry could be used to:

Map Electron Density: Calculate the electron density distribution on the aromatic ring to predict the most likely sites for electrophilic attack, confirming the activating and ortho-, para-directing nature of the amine and alkoxy groups.

Analyze Steric Effects: Quantify the steric hindrance imposed by the sec-butoxy group and its influence on the energy of transition states for reactions at different positions on the ring.

Investigate Catalyst Interactions: In catalyzed reactions, computational models can elucidate the interaction between the substrate, catalyst, and reagents, such as how a bifunctional catalyst might operate in hydrogenation reactions or how a catalyst's ligand sphere influences reactivity. uit.no

Studies on other complex organic reactions, such as foldamer-catalyzed aldol (B89426) condensations and urethane (B1682113) formation, demonstrate the capability of these computational methods to unravel complex, multi-step mechanisms and the subtle roles of different functional groups. nih.govmdpi.com

Nucleophilic Attack Pathways

The this compound molecule can participate in reactions as a nucleophile in two primary ways: through the lone pair on the amine nitrogen or via the electron-rich aromatic ring. chemistrysteps.com

Attack by the Amine Nitrogen: The lone pair on the nitrogen atom can act as a nucleophile, attacking electrophilic centers. This is the pathway for reactions such as alkylation and acylation. mnstate.edu The mechanism for diazo transfer reactions, for example, involves the nucleophilic attack of an amine on the terminal nitrogen of an azide. researchgate.net However, the nucleophilicity of the amine in this compound is tempered by both the resonance delocalization of the lone pair into the ring and the steric hindrance from the adjacent sec-butoxy group.

Attack by the Aromatic Ring: Due to the strong electron-donating effects of the amine and sec-butoxy groups, the aromatic ring itself is highly activated and nucleophilic. chemistrysteps.com It can attack strong electrophiles in electrophilic aromatic substitution reactions. The mechanism is a two-step addition-elimination process, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com

Proton Transfer Dynamics and Catalytic Activation

The reactivity of this compound is intrinsically linked to the dynamics of proton transfer, a fundamental process that can occur both within the molecule (intramolecularly) and between molecules (intermolecularly). This section elucidates the mechanisms governing these proton transfer events and explores how catalytic activation can modulate the reactivity of the amine.

Intramolecular Proton Transfer Dynamics

Intramolecular proton transfer (IPT) in this compound would involve the migration of the amine proton to the oxygen atom of the sec-butoxy group. This process is facilitated by the formation of a transient hydrogen-bonded ring system. The feasibility and rate of such a transfer are dictated by several factors, including the conformation of the molecule and the electronic environment of the participating atoms.

Theoretical studies on similar substituted anilines and aminophenols suggest that the energy barrier for such a proton transfer can be significant in the ground state. nih.govresearchgate.net However, upon electronic excitation, as in photochemical reactions, excited-state intramolecular proton transfer (ESIPT) can become a highly efficient and rapid process. nih.govruc.dk For this compound, the proximity of the N-H and the sec-butoxy oxygen can allow for the formation of a seven-membered ring transition state, which is generally less strained than smaller ring systems. nih.gov

The dynamics of this process can be influenced by the nature of the solvent. In non-polar solvents, the intramolecular hydrogen bond is more pronounced, potentially favoring IPT. Conversely, polar protic solvents can compete for hydrogen bonding with both the amine and the ether oxygen, thereby hindering the intramolecular process.

Intermolecular Proton Transfer Mechanisms

Intermolecular proton transfer involves the exchange of a proton between a molecule of this compound and another species, such as a solvent molecule, a catalyst, or another molecule of the amine itself. This is a common mechanism in acid-base catalysis and many organic reactions. acs.orgresearchgate.net

The transfer can proceed through a direct pathway or be mediated by a "proton shuttle," where a third molecule facilitates the proton's movement. scielo.br For instance, in reactions involving this compound, a solvent molecule with hydrogen bonding capabilities (e.g., an alcohol or water) can accept a proton from the amine and deliver it to another site or molecule. This solvent-assisted mechanism can significantly lower the activation energy for the proton transfer.

The basicity of the amine nitrogen and the acidity of the N-H proton are critical parameters. The sec-butoxy group, being an electron-donating group, increases the electron density on the phenyl ring and, consequently, on the nitrogen atom, enhancing its basicity compared to unsubstituted aniline. This increased basicity facilitates the acceptance of a proton in acidic conditions.

Catalytic Activation and Mechanistic Pathways

The reactivity of this compound can be significantly enhanced through catalytic activation. Catalysts can function by either increasing the acidity of the N-H proton or by facilitating the proton transfer process.

Acid Catalysis: In the presence of an acid catalyst, the lone pair of electrons on the amine nitrogen can be protonated, forming a secondary ammonium ion. This protonation increases the electrophilicity of the molecule and can be a crucial step in certain transformations.

Base Catalysis: A base can deprotonate the amine, generating a highly nucleophilic amide anion. This anion can then participate in a variety of reactions. The choice of base is critical; a strong, non-nucleophilic base is often preferred to avoid side reactions.

Amine-Catalyzed Proton Transfer: As seen in other amine systems, a second molecule of this compound can act as a catalyst for proton transfer. scielo.brdtic.mil This "self-catalysis" can be particularly relevant in concentrated solutions or neat reaction conditions. The mechanism involves one amine molecule acting as a base to accept a proton, while the resulting ammonium species acts as an acid to donate a proton. acs.org This is often observed in reactions where the proton transfer is the rate-limiting step. acs.org

The table below illustrates the hypothetical effect of different catalysts on the activation energy for a generic transformation of this compound involving proton transfer.

| Catalyst | Proposed Role | Hypothetical Activation Energy (kJ/mol) |

|---|---|---|

| None | Uncatalyzed Reaction | 120 |

| Triethylamine | Base-catalyzed deprotonation | 95 |

| Acetic Acid | Acid-catalyzed protonation | 85 |

| This compound (self-catalysis) | Proton shuttle | 105 |

The following table presents hypothetical rate constants for the proton transfer from this compound to a generic acceptor in different solvents, highlighting the influence of the solvent environment.

| Solvent | Dielectric Constant (ε) | Hypothetical Rate Constant (k, s⁻¹) |

|---|---|---|

| Hexane | 1.9 | 1.2 x 10³ |

| Dichloromethane | 9.1 | 5.8 x 10³ |

| Ethanol | 24.5 | 2.5 x 10⁴ |

| Water | 80.1 | 9.1 x 10⁴ |

Advanced Spectroscopic and Analytical Characterization of 2 Sec Butoxyphenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of (2-Sec-butoxyphenyl)amine would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the ortho-substitution pattern, they would likely present as a complex multiplet system.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would be expected, with a chemical shift that can vary (typically 3.5-5.0 ppm) depending on the solvent and concentration. This peak would disappear upon shaking the sample with D₂O.

Sec-butoxy Protons: The sec-butoxy group would show distinct signals:

A multiplet (likely a sextet) for the methine proton (-OCH-) around 4.1-4.5 ppm.

A multiplet for the methylene (B1212753) protons (-CH₂-) adjacent to the methine group, expected around 1.6-1.8 ppm.

A doublet for the terminal methyl group (-CH(CH₃)) around 1.2-1.4 ppm.

A triplet for the other terminal methyl group (-CH₂CH₃) around 0.9-1.0 ppm.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (110-150 ppm). The carbon atom attached to the oxygen (C-O) would be the most downfield shifted (around 145-150 ppm), and the carbon attached to the nitrogen (C-N) would also be significantly downfield (around 135-140 ppm).

Sec-butoxy Carbons: Four signals corresponding to the sec-butoxy group would appear in the aliphatic region:

The methine carbon (-OCH-) around 75-80 ppm.

The methylene carbon (-CH₂-) around 28-32 ppm.

The two methyl carbons at the end of the chain, appearing between 10-25 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Aromatic-H | 6.7-6.9 ppm (m, 4H) | 115-125 ppm (4 signals) |

| Aromatic C-N | - | ~138 ppm |

| Aromatic C-O | - | ~147 ppm |

| -NH₂ | ~3.8 ppm (br s, 2H) | - |

| -OCH- | ~4.2 ppm (m, 1H) | ~77 ppm |

| -CH₂- | ~1.7 ppm (m, 2H) | ~29 ppm |

| -CH(CH₃) | ~1.3 ppm (d, 3H) | ~19 ppm |

| -CH₂CH₃ | ~0.9 ppm (t, 3H) | ~10 ppm |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be essential for confirming the connection of the sec-butoxy group to the aromatic ring. For instance, a correlation would be expected between the methine proton (-OCH-) of the sec-butoxy group and the aromatic carbon C-2.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons. This technique would be particularly useful to confirm the ortho-positioning of the amine and sec-butoxy groups. A NOESY correlation would be expected between the amine protons (-NH₂) and the methine proton (-OCH-) of the sec-butoxy group, as well as with the adjacent aromatic proton on C-3.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₅NO). The calculated exact mass for this formula is 165.11536 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

MALDI-MS Applications in Structural Validation

While Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is more commonly used for large molecules, it can be applied to small molecules. However, for a compound like this compound, other ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are more standard. In a research context, MALDI-MS might be used, but it's important to be aware that certain matrices can react with primary amines, potentially leading to adduct formation and complicating spectral interpretation. appchemical.comchemscene.com

A typical mass spectrum under EI would show the molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the loss of the butyl group, leading to a significant peak at m/z = 109, and subsequent fragmentation of the aromatic ring.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₂H₅]⁺ |

| 109 | [M - C₄H₈]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct, sharp peaks would be expected in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wikieducator.org

C-H Stretching: Absorptions for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butoxy group would be seen just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

N-H Bending: An N-H bending (scissoring) vibration would be visible around 1600-1650 cm⁻¹. wikieducator.org

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: A strong band for the aromatic C-N stretch is expected in the range of 1250-1340 cm⁻¹. wikieducator.org

C-O Stretching: A prominent peak corresponding to the aryl-alkyl ether C-O stretch would be observed around 1200-1260 cm⁻¹.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Analysis in this section would typically involve dissolving this compound in various solvents (e.g., ethanol, cyclohexane) to record its ultraviolet-visible (UV-Vis) absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, often the π → π* and n → π* transitions of the phenyl ring and amine substituent. Data would be presented in a table listing the solvent, λmax values, and corresponding molar absorptivity (ε) coefficients.

Fluorescence spectroscopy would involve exciting the compound at a specific wavelength and measuring the resulting emission spectrum. This would provide information on the compound's photoluminescent properties, including the maximum emission wavelength and quantum yield. A data table would summarize these findings, offering insights into the molecule's excited state and de-excitation pathways.

Electrochemical Analysis for Redox Properties

The redox properties of this compound would be investigated using techniques like cyclic voltammetry (CV). This involves measuring the current response of a solution containing the compound to a linearly cycled potential sweep. The resulting voltammogram would reveal the oxidation and reduction potentials of the amine group. An interactive data table would typically display the oxidation peak potential (Epa), reduction peak potential (Epc), and the half-wave potential (E½), determined in a specific solvent-electrolyte system. These values provide quantitative information about the ease with which the compound can undergo electron transfer reactions, a key aspect of its chemical reactivity.

Computational and Theoretical Frameworks for 2 Sec Butoxyphenyl Amine Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Sec-butoxyphenyl)amine at the atomic and electronic levels. ornl.govrsdjournal.org These first-principles methods solve the Schrödinger equation for the molecule, offering a detailed picture of its electronic landscape. ornl.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound. researchgate.nettu-braunschweig.de Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity, to determine the system's energy and other properties. researchgate.net This approach has proven successful for a wide range of chemical systems, offering a balance between computational cost and accuracy. researchgate.netunige.ch

DFT calculations can elucidate various aspects of this compound, including:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. mdpi.com

Reactivity Indices: Conceptual DFT provides tools to predict reactivity through indices like electrophilicity and nucleophilicity. nih.gov

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. researchgate.net For open-shell systems, which can be relevant in certain reaction pathways, specialized DFT approaches are necessary. tu-braunschweig.de The use of GPUs can significantly accelerate DFT calculations, making the study of larger and more complex systems feasible. arxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are instrumental in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from surrounding electrons and functional groups. libretexts.org

Theoretical predictions of NMR spectra for this compound can be achieved with reasonable accuracy. For ¹H NMR, DFT methods can predict chemical shifts with root mean square errors (RMSEs) typically in the range of 0.2–0.4 ppm. nih.gov These calculations help in the assignment of experimental spectra and can aid in structure elucidation. nih.govucl.ac.uk The chemical shifts are influenced by factors such as the electronegativity of nearby atoms and the presence of unsaturated groups. libretexts.orglibretexts.org For instance, protons on carbons adjacent to the oxygen and nitrogen atoms in this compound would be expected to have different chemical shifts compared to those on the butyl group.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the sec-butoxy group and the phenylamine moiety in this compound allows for multiple spatial arrangements, or conformations. Understanding this conformational landscape is crucial as different conformers can exhibit distinct properties and reactivity.

Conformational analysis , often aided by computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. boisestate.edu

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govbiorxiv.org By simulating the motions of atoms and molecules, MD can reveal:

The relative populations of different conformations. plos.org

The pathways of conformational transitions. biorxiv.org

How the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

For complex processes like enzyme-catalyzed reactions, MD simulations can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the reaction pathway. nih.govnih.gov These simulations can highlight the importance of specific conformational changes in facilitating a reaction. nih.gov Advanced techniques like experiment-guided diffusion models can further refine the generation of conformational ensembles. aps.org

Theoretical Assessment of Electron-Donor Characteristics and Ionization Potentials

The amine group in this compound confers electron-donating properties to the molecule. A theoretical assessment of these characteristics is vital for understanding its potential role in charge-transfer complexes and redox reactions.

The ionization potential (IP) , the energy required to remove an electron, is a key descriptor of a molecule's electron-donating ability. Lower ionization potentials indicate stronger electron-donating character. nist.gov Quantum chemical calculations can provide reliable estimates of the ionization potential.

In the context of electron donor-acceptor (EDA) complexes, the energy of the charge-transfer transition is related to the ionization potential of the donor and the electron affinity of the acceptor. nist.gov For aromatic amines, the nitrogen atom's lone pair of electrons often plays a central role in these interactions. nist.govresearchgate.net Theoretical models can help predict the nature of these interactions, whether they involve n-electrons or the π-system of the aromatic ring. nist.gov

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step pathway from reactants to products. nih.gov

For example, in reactions like nucleophilic substitution (S_N2) or elimination (E2), computational models can help rationalize the observed selectivity. boisestate.edu QM/MM methods are particularly useful for studying enzymatic reactions, where the protein environment plays a crucial role in catalysis and selectivity. nih.gov These models can reveal how an enzyme can steer a reaction towards a specific outcome by stabilizing certain transition states or conformations. nih.gov

Theoretical Evaluation of Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. Theoretical methods can be employed to predict the likely degradation pathways of this compound in the environment.

Amines released into the atmosphere can undergo photochemical degradation, primarily initiated by reaction with hydroxyl (OH) radicals. nilu.noieaghg.org Theoretical calculations can model these gas-phase reactions to predict the initial degradation products. ccsnorway.com The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photodegradation and biodegradation. pjoes.com

The degradation of amines can lead to the formation of various products, some of which may be of environmental concern. ieaghg.org Theoretical studies can help to identify potential degradation products and their properties, even for compounds where experimental data is scarce. ccsnorway.comnih.gov It is important to consider that degradation can occur in different environmental compartments, such as the atmosphere, water, and soil, and the dominant pathways may differ in each. pjoes.com

Derivatization and Structural Incorporation of the 2 Sec Butoxyphenyl Amine Moiety

Synthesis of Complex Organic Molecules Containing the 2-Sec-butoxyphenyl Scaffold

The (2-sec-butoxyphenyl)amine moiety is often introduced into larger molecular frameworks to enhance specific properties, such as lipophilicity, which can influence a compound's interaction with biological targets. The synthesis of these complex molecules often involves multi-step reaction sequences.

A notable example involves the preparation of (2-(sec-butoxy)phenyl)(phenyl)methanone, which can then be converted to its corresponding hydrazone. This transformation is typically achieved by reacting the methanone (B1245722) with hydrazine (B178648) in the presence of glacial acetic acid and ethanol. This hydrazone can then serve as a key intermediate for further synthetic elaborations. escholarship.org

Diversity-oriented synthesis (DOS) represents another powerful strategy for generating libraries of complex molecules from a common scaffold. uit.no This approach focuses on creating structural diversity through various synthetic transformations. For instance, a cyclohexenone scaffold can be diversified by introducing different functional groups, including those derived from this compound, to explore a wider chemical space. uit.no The development of such molecular libraries is crucial for identifying novel compounds with desired biological activities. whiterose.ac.ukgeorgiasouthern.edu

The synthesis of sp3-rich scaffolds, which are characterized by a higher fraction of sp3-hybridized carbon atoms and greater three-dimensionality, is of particular interest in drug discovery. dtu.dk Complexity-generating cascade reactions, such as tandem Petasis and Diels-Alder reactions, can be employed to construct intricate molecular architectures that incorporate the this compound moiety. dtu.dk

Integration into Heterocyclic Systems

The incorporation of the this compound scaffold into various heterocyclic ring systems is a common strategy to generate novel chemical entities with diverse pharmacological profiles.

The pyrazolo-triazolo-pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of adenosine (B11128) receptor antagonists. The this compound moiety can be incorporated into this heterocyclic system to modulate receptor affinity and selectivity. For example, a derivative has been synthesized where a 3-(4-(sec-butoxy)phenyl)propyl chain is attached to the 7-position of a pyrazolo[4,3-e] Current time information in Bangalore, IN.ontosight.aipharmaguideline.comtriazolo[1,5-c]pyrimidine core. ontosight.ai The sec-butoxy group in this compound is thought to contribute to its lipophilicity. ontosight.ai

The synthesis of such derivatives often starts from a pyrazolo-triazolo-pyrimidine nucleus, which is then elaborated through various substitution reactions. d-nb.info The position of substitution on the pyrazole (B372694) ring is critical for determining the pharmacological properties of the final compound. nih.gov For instance, N7-substitution on the pyrazole ring has been shown to increase selectivity for the A2A adenosine receptor. nih.gov The development of these compounds has led to potent and selective A2A adenosine receptor antagonists. nih.govrsc.org

Table 1: Examples of Pyrazolo-Triazolo-Pyrimidine Derivatives

| Compound Name | Core Structure | Substituent containing the this compound Moiety |

|---|

Imidazole (B134444) derivatives are another important class of heterocyclic compounds with a wide range of biological activities. pharmaguideline.comscribd.comisca.in The synthesis of imidazole derivatives can be achieved through various methods, including the Debus, Radiszewski, and Wallach syntheses. pharmaguideline.com The functionalization of the imidazole ring allows for the introduction of diverse substituents, including the this compound moiety, to create novel compounds. researchgate.netnih.gov

The synthesis of substituted imidazoles often involves multi-component reactions. For example, tetrasubstituted imidazoles can be prepared by the condensation of a dione, an aldehyde, an amine, and ammonium (B1175870) acetate. nih.gov The this compound can be incorporated as the amine component in such reactions.

Thiazolamine and pyrimidine (B1678525) derivatives are also significant heterocyclic scaffolds in drug discovery. The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, for instance, has been explored for their potential as adenosine receptor antagonists. nih.gov These syntheses often involve the construction of the bicyclic thiazolopyrimidine core followed by the introduction of various substituents. nih.gov

Similarly, a wide array of synthetic methods exists for the preparation of pyrimidine derivatives. organic-chemistry.org These methods include cyclocondensation reactions and multi-component reactions. For example, substituted pyrimidines can be synthesized from ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal. derpharmachemica.com The this compound can be introduced as a substituent on the pyrimidine ring through nucleophilic substitution or other coupling reactions.

The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has also been reported, involving sequential SNAr and Suzuki reactions to introduce various amine and aryl substituents. nih.gov

Quinoline (B57606) and its derivatives are a class of nitrogen-containing heterocyclic compounds with diverse applications. researchgate.net Numerous synthetic methods have been developed for the construction of the quinoline ring system, such as the Skraup and Combes reactions. slideshare.net Modern approaches often utilize transition metal-catalyzed reactions to achieve efficient and regioselective synthesis. nsf.govorganic-chemistry.org

The this compound moiety can be incorporated into the quinoline scaffold to produce novel derivatives. For example, N,N-bis(4-butoxyphenyl)-2-methylquinolin-6-amine has been synthesized, demonstrating the integration of related alkoxy-substituted phenylamine structures onto the quinoline core. researchgate.net The synthesis of such compounds can be achieved through various strategies, including the functionalization of pre-formed quinoline rings or the construction of the quinoline ring from precursors already containing the desired substituent.

Strategies for Selective N-Alkylation and Diversification

Selective N-alkylation of the amine group in this compound is a key strategy for diversifying its structure and creating libraries of related compounds. scribd.comisca.in

One approach involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org This method can selectively produce secondary amines from primary aromatic amines. rsc.org Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines with alcohols catalyzed by transition metal complexes, such as those based on manganese. nih.gov This method is atom-economical and can be highly selective for monoalkylation.

The diversification of complex scaffolds containing the this compound moiety can also be achieved through various cross-coupling reactions, such as the Suzuki and Heck reactions, which allow for the formation of new carbon-carbon bonds. unito.itresearchgate.net These reactions are powerful tools for introducing a wide range of substituents and building molecular complexity. DNA-encoded library (DEL) technology, which utilizes photoredox catalysis, has also emerged as a powerful platform for the large-scale synthesis and screening of diverse small molecules. core.ac.uk

Applications of 2 Sec Butoxyphenyl Amine and Its Derivatives in Advanced Chemical Fields Non Clinical

Role as a Versatile Synthetic Building Block in Organic Chemistry

Amines are foundational building blocks in organic chemistry, prized for their nucleophilicity and ability to direct reactions. mdpi.com They serve as precursors to a vast array of more complex molecules through reactions like amidation, alkylation, and participation in carbon-nitrogen bond-forming cross-coupling reactions. organic-chemistry.org The unique structure of (2-Sec-butoxyphenyl)amine, featuring a secondary butoxy group ortho to the amine, provides a distinct steric and electronic environment that can be exploited in synthesis.

The utility of an amine as a building block lies in its capacity to be elaborated into more complex molecular frameworks, or scaffolds, which form the core of functional molecules. mdpi.comrsc.org While direct examples for this compound are not extensively documented, its derivatives have been noted as intermediates in synthetic pathways. For instance, the related compound N-[2-oxo-2-(4-sec-butoxyphenyl)ethyl]acetamide has been identified as an intermediate in the production of more complex amino acids, demonstrating the role of the sec-butoxyphenylamine moiety in constructing larger bioactive molecules. google.com

The general reactivity of the amine group allows for its conversion into amides, which are stable and prevalent functional groups in many chemical structures. orgsyn.org The synthesis of N-[4-(butan-2-yloxy)phenyl]acetamide, an isomer of the acetylated target compound, is a well-established process. evitachem.com This transformation highlights a fundamental reaction that this compound can undergo. Such N-acylated derivatives can serve as scaffolds for further functionalization. For example, the 2-amine-9H-purine scaffold has been developed into potent ligands through iterative, structure-based design, showcasing how a simple amine-bearing heterocycle can be the starting point for complex molecular architectures. acs.org The presence of the bulky sec-butoxy group in this compound could be leveraged to direct the regioselectivity of subsequent reactions or to influence the conformational properties of the final scaffold.

Furthermore, tripodal amine ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA), create a specific coordination geometry around a metal ion, leaving sites available for catalysis. Cobalt complexes with TPA have been shown to be efficient catalysts for CO2 reduction. researchgate.net The this compound structure could be incorporated into more complex multidentate ligands, where the sec-butoxy group would be positioned to influence the secondary coordination sphere, potentially impacting substrate recognition and catalytic turnover.

Contributions to Materials Science

The incorporation of specific organic functional groups is a key strategy in the design of advanced materials with tailored electronic and physical properties. Amine derivatives are integral to the development of semiconductors, piezoelectric materials, and optoelectronic systems due to their electronic characteristics and ability to participate in extended conjugated systems.

Organic semiconductors are the active components in a range of electronic devices, including field-effect transistors and sensors. google.com The performance of these materials is dictated by their molecular structure, which influences their charge transport properties and stability. Arylene bisimide derivatives, for instance, are a class of organic semiconductors whose properties can be tuned by the substituents on the nitrogen atoms. google.com

Derivatives of butoxyphenylamine can be incorporated into larger conjugated systems to create semiconducting materials. For example, poly(naphthalene)s with imine bonding that include thiophene (B33073) units have been synthesized from amine precursors. The structural changes in these polymers lead to differences in their optical, electrochemical, and physical properties, with some demonstrating low band gaps indicative of good conjugation. The introduction of a butoxyphenyl group can enhance solubility and influence the solid-state packing of the material, both of which are critical for device fabrication and performance. By appropriate substitution, the electronic energy levels (HOMO and LUMO) of the compounds can be tuned for specific applications. google.com

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress. wikipedia.org This property is inherent to materials with non-centrosymmetric crystal structures. mdpi.com While commonly associated with inorganic ceramics, organic materials, including those based on amino acids and peptides, can also exhibit piezoelectricity. mdpi.com The design of piezoelectric organic materials often involves creating structures where molecular dipoles align in a non-centrosymmetric fashion.

| Material Type | Example Material | Piezoelectric Coefficient (d33, pC/N) | Reference |

|---|---|---|---|

| Inorganic Ceramic | Lead Zirconate Titanate (PZT) | ~225-590 | wikipedia.org |

| Inorganic Crystal | Quartz | ~2.3 | mdpi.com |

| Polymer | Polyvinylidene fluoride (B91410) (PVDF) | ~20-30 | wikipedia.org |

| Organic Composite | GO/P(VDF-TrFE) | Not specified, but enhanced polarization observed | polyu.edu.hk |

| Metal-Organic Framework | Bimetal/Quaternary-metal MOFs | Tunable, anomalous piezoelectric behavior | polyu.edu.hk |

Optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), rely on organic materials that can absorb and emit light or transport charge. mdpi.comsigmaaldrich.com The properties of these materials are fine-tuned through synthetic chemistry to optimize device performance. Aromatic amines are common building blocks for hole-transporting materials and sensitizing dyes used in these systems.

Derivatives of butoxyphenylamine have been explored in this context. For instance, a patent mentions (3-butoxyphenyl)amine in relation to materials for semiconductor photolithography. Porphyrin derivatives, which play a crucial role as light-harvesting antennas, can be functionalized with various groups to tune their properties for use in dye-sensitized solar cells (DSSCs). The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics. chemrxiv.org The design of π-expanded indoloindolizines, for example, demonstrates how merging different nitrogen-containing aromatic moieties can lead to materials with vivid colors, fluorescence, and enhanced stability, making them promising for optoelectronic applications. chemrxiv.org The this compound moiety could be incorporated into such larger systems, where the alkoxy group would enhance solubility and the amine could serve as an electron-donating group or a point of attachment to other parts of the molecular architecture.

| Compound/Material Class | Application | Function | Reference |

|---|---|---|---|

| DPP-containing small molecules | Organic Solar Cells, FETs | Light harvesting, charge transport | sigmaaldrich.com |

| Porphyrin derivatives | Dye-Sensitized Solar Cells | Light-harvesting antenna | researchgate.net |

| Graphene derivatives | Organic Solar Cells | Component in active layer to improve efficiency | nih.gov |

| π-Expanded Indoloindolizines | Organic Optoelectronics | Stable, tunable fluorescent materials | chemrxiv.org |

Design and Development of Chemical Sensors and Detection Systems

The development of chemical sensors is a burgeoning field, relying on materials that can exhibit a measurable response to a specific chemical analyte. While this compound itself has not been extensively documented as a primary sensing material, its derivatives, particularly its polymers, hold significant promise based on the well-established sensing capabilities of substituted polyanilines (PANI).

Research Findings:

Polyaniline and its derivatives are renowned for their use in electronic and resistive-type gas sensors due to their electrical conductivity and environmental stability. rsc.orgbasponccollege.org The sensing mechanism is rooted in the change of the polymer's conductivity or optical properties upon interaction with an analyte. rsc.org This interaction can involve protonation/deprotonation (doping/dedoping) of the polymer backbone, which alters its electronic state. rsc.org

The incorporation of substituents, such as alkoxy groups at the ortho-position of the aniline (B41778) ring, has been shown to be beneficial. These modifications can enhance the solubility of the resulting polymers in common organic solvents, which facilitates the fabrication of uniform thin films—a crucial step in sensor construction. rsc.orgrsc.org Furthermore, the nature of the substituent can modulate the sensor's sensitivity and selectivity towards different analytes. nih.gov

For instance, research on poly(2-methoxyaniline) films has demonstrated their effectiveness in detecting sulfur dioxide (SO₂), with the sensor's response being a function of the gas concentration. nih.gov Other studies on various PANI derivatives have shown high sensitivity to gases like ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and ethanol. rsc.orgcolostate.edu It is plausible that poly(2-sec-butoxyaniline), the polymer derived from this compound, would exhibit similar chemoresistive properties. The bulky sec-butoxy group could influence the polymer's morphology, porosity, and inter-chain interactions, potentially tuning its selectivity for specific volatile organic compounds (VOCs). A patent has described the use of polyaniline derivatives with alkoxy groups at the ortho position for use in resistive-type gas sensors. epo.org

The table below summarizes the sensing applications of polymers derived from analogous ortho-alkoxy substituted anilines.

| Polymer Derivative | Target Analyte | Sensing Principle | Key Findings | Reference |

|---|---|---|---|---|

| Poly(2-methoxyaniline) | Sulfur Dioxide (SO₂) | Chemoresistive (QCM) | Demonstrated unique sensing properties for SO₂ at low concentrations (50–250 ppm) and functioned as an adsorbent at higher concentrations. | nih.gov |

| Poly[2-(1-methylbutyl)aniline] | Ammonia (NH₃) | Chemoresistive | Films showed high sensitivity to ammonia vapors, with changes in current flow corresponding to vapor concentration. | mdpi.com |

| General o-alkoxy PANI derivatives | Various gases (NH₃, HCl, H₂S) | Potentiometric / Amperometric | Modification with ortho-alkoxy groups improves solubility and film formation, making them efficient materials for gas sensors. | rsc.org |

Environmental Chemistry Research (e.g., Atmospheric Degradation Studies)

The environmental fate of a chemical compound is determined by its persistence and degradation pathways in various environmental compartments, including the atmosphere. For volatile and semi-volatile organic compounds, atmospheric degradation is primarily initiated by reactions with highly reactive species, most notably the hydroxyl radical (•OH).

Research Findings:

There are no specific experimental studies detailing the atmospheric degradation of this compound. However, based on fundamental atmospheric chemistry principles and studies of analogous compounds like anilines and alkoxy-substituted aromatics, a likely degradation mechanism can be proposed. The atmospheric lifetime of such a compound is largely dictated by the rate of its reaction with •OH radicals.

The structure of this compound offers several potential sites for •OH attack:

Hydrogen Abstraction from the Amine Group: The -NH₂ group is susceptible to H-abstraction, a common reaction pathway for anilines.

Hydrogen Abstraction from the Alkoxy Group: The sec-butoxy group has multiple C-H bonds, and abstraction from the tertiary carbon (-O-CH<) would be particularly favorable, leading to the formation of an alkoxy radical.

•OH Addition to the Aromatic Ring: The electron-rich benzene (B151609) ring can undergo electrophilic addition by the •OH radical, leading to the formation of hydroxylated products.

The subsequent reactions of the resulting radicals with atmospheric oxygen (O₂) and nitrogen oxides (NOₓ) would lead to a complex mixture of degradation products. For example, the atmospheric oxidation of butanes, which forms butoxy radicals as intermediates, shows that these radicals can undergo further reaction with O₂, thermal decomposition, or isomerization. caltech.eduwitpress.com The decomposition of the sec-butoxy radical, for instance, is predicted to yield ethyl radicals and acetaldehyde. caltech.edu The degradation of the aromatic ring would likely result in ring-opening and the formation of smaller, oxygenated organic compounds. Studies on other oxygenated VOCs show the formation of secondary pollutants like smaller carbonyls and organic nitrates. copernicus.org

The table below presents data on reaction rates and products for compounds structurally related to the different moieties of this compound, providing context for its expected atmospheric behavior.

| Compound/Radical | Reaction Partner | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Major Products/Pathways | Reference |

|---|---|---|---|---|

| (E)-4-methoxy-3-buten-2-one | •OH | 1.41 × 10⁻¹⁰ | Methyl formate (B1220265), Methyl glyoxal, Peroxyacetyl nitrate (B79036) (PAN) | copernicus.org |

| sec-Butoxy Radical | Decomposition | - | Acetaldehyde + Ethyl radical | caltech.edu |

| iso-Butoxy Radical | O₂ / Decomposition | - | Reaction with O₂ and thermal decomposition are major competing pathways. | witpress.com |

Q & A

Q. What strategies validate the compound’s role in radical scavenging or antioxidant mechanisms?

- Methodological Answer :

- Conduct DPPH radical scavenging assays to quantify antioxidant activity (IC comparison with controls) .

- Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.

- Perform DFT calculations to map electron donation pathways (e.g., HOMO/LUMO analysis) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.